

1-Cyclohexyl-2-thiourea: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Cyclohexyl-2-thiourea

Cat. No.: B1347432

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An in-depth exploration of the chemical properties, synthesis, and potential biological significance of **1-Cyclohexyl-2-thiourea**, tailored for researchers, scientists, and professionals in drug development.

Introduction

1-Cyclohexyl-2-thiourea, a monosubstituted thiourea derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Thioureas, characterized by the presence of a C=S group flanked by two nitrogen atoms, are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.^{[1][2]} The incorporation of a cyclohexyl group influences the lipophilicity and steric profile of the molecule, potentially modulating its biological activity and target interactions. This technical guide provides a comprehensive overview of **1-Cyclohexyl-2-thiourea**, covering its nomenclature, physicochemical properties, synthesis protocols, and a summary of the biological activities associated with related thiourea compounds.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name cyclohexylthiourea is also known by a variety of synonyms.^[3] Understanding these alternative names is crucial for a comprehensive literature search and unambiguous identification of the compound.

Nomenclature Type	Name
IUPAC Name	cyclohexylthiourea
CAS Name	Cyclohexylthiourea
Synonyms	1-Cyclohexyl-2-thiourea
N-Cyclohexylthiourea	
1-Cyclohexylthiourea	
CYCLOHEXYL-THIOUREA	
Urea, 1-cyclohexyl-2-thio-	
CAS Registry Number	5055-72-1

Physicochemical Properties

The fundamental physicochemical properties of **1-Cyclohexyl-2-thiourea** are summarized in the table below. These parameters are essential for its handling, formulation, and in the design of experimental studies.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ N ₂ S	[4]
Molecular Weight	158.26 g/mol	[4]
Melting Point	162 °C	[3]
Boiling Point	260.4 °C at 760 mmHg	[3]
Density	1.1 g/cm ³	[3]
InChI Key	LEEHHPPLIOFGSC-UHFFFAOYSA-N	[3]

Experimental Protocols: Synthesis of Cyclohexylthiourea Derivatives

While a specific, detailed protocol for the synthesis of **1-Cyclohexyl-2-thiourea** is not readily available in the reviewed literature, the synthesis of structurally related N-substituted thioureas generally follows established synthetic routes. A common and straightforward method involves the reaction of an amine with an isothiocyanate. Below is a generalized experimental protocol for the synthesis of a cyclohexylthiourea derivative, based on the synthesis of 1-cyclohexyl-3-(2-furoyl)thiourea.[5]

Objective: To synthesize a cyclohexylthiourea derivative.

Materials:

- Cyclohexylamine
- An appropriate isothiocyanate (e.g., furoyl isothiocyanate for 1-cyclohexyl-3-(2-furoyl)thiourea)
- Dry acetone
- Ethanol for recrystallization

Equipment:

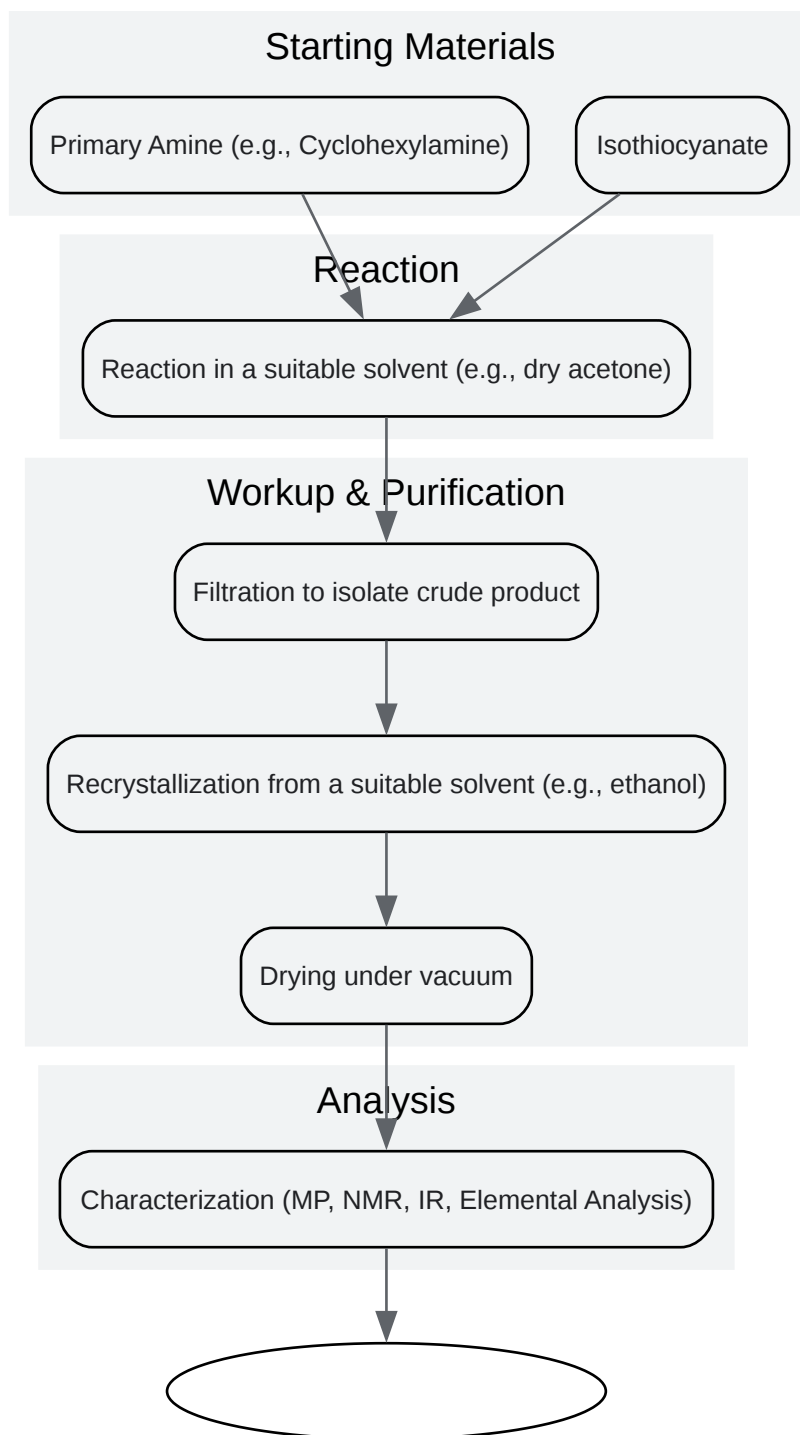
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Buchner funnel and filter flask
- Crystallization dish
- Melting point apparatus
- Analytical balance

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve the chosen isothiocyanate in dry acetone.
- **Addition of Amine:** To the stirred solution of the isothiocyanate, add an equimolar amount of cyclohexylamine dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In many cases, the product will precipitate out of the solution upon formation.
- **Isolation of Crude Product:** Once the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
- **Drying and Characterization:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (e.g., NMR, IR) and elemental analysis. For example, the elemental analysis for $C_{12}H_{16}N_2O_2S$ (1-cyclohexyl-3-(2-furoyl)thiourea) was found to be: C 57.28%, H 6.18%, N 11.08%, S 12.36%.^[5]

Below is a graphical representation of a typical synthesis workflow for a disubstituted thiourea.

General Synthesis Workflow for a Disubstituted Thiourea



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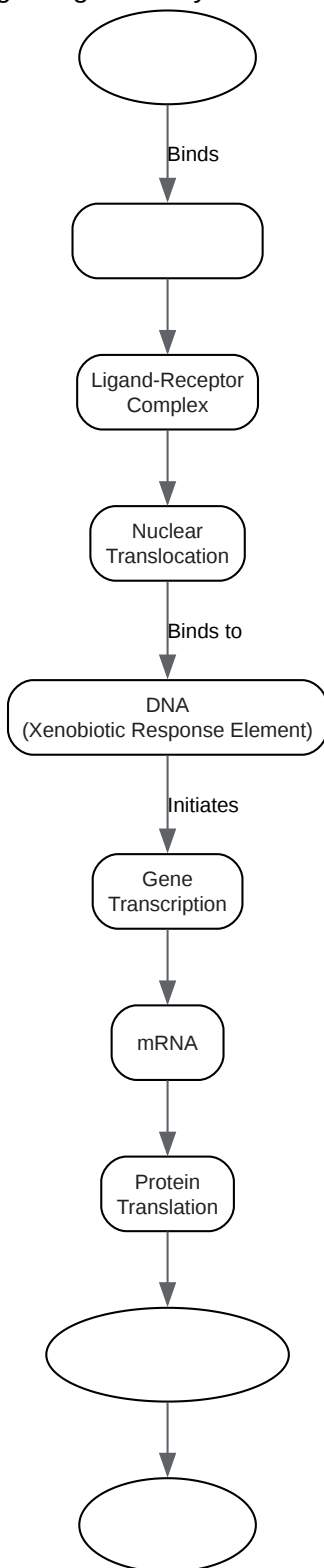
Caption: General workflow for the synthesis of a disubstituted thiourea.

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities. Their mechanism of action often involves interaction with biological macromolecules through hydrogen bonding and coordination with metal ions. While specific signaling pathways for **1-Cyclohexyl-2-thiourea** are not well-documented, the broader class of thiourea compounds has been implicated in various cellular processes. For instance, some phenylthiourea derivatives have been shown to act as weak activators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.^[6] The AHR is a ligand-activated transcription factor involved in the regulation of genes, including those encoding for xenobiotic-metabolizing enzymes like CYP1A1.

The following diagram illustrates a simplified, hypothetical signaling pathway for a thiourea derivative interacting with a receptor and modulating gene expression, based on the known activity of related compounds.

Hypothetical Signaling Pathway for a Thiourea Derivative

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Caption: Hypothetical signaling pathway of a thiourea derivative.

Quantitative Data Summary

Quantitative data on the biological activity of **1-Cyclohexyl-2-thiourea** is limited in the available literature. However, studies on structurally similar thiourea derivatives provide insights into their potential efficacy. For example, various thiourea derivatives have been evaluated for their enzyme inhibitory and antioxidant activities, with reported IC₅₀ values.

Compound Class	Activity	Quantitative Data (Example)	Reference
N-phenylthiourea analogues	Antioxidant (DPPH radical scavenging)	IC ₅₀ = 4.82 x 10 ⁻⁴ M	
1,3-diphenyl-2-thiourea (DPTU)	Antioxidant (ABTS radical scavenging)	IC ₅₀ = 0.044 ± 0.001 mM	
1-benzyl-3-phenyl-2-thiourea (BPTU)	Antioxidant (ABTS radical scavenging)	IC ₅₀ = 2.400 ± 0.021 mM	[7]
Substituted 3-(trifluoromethyl)phenyl thioureas	Cytotoxicity against cancer cell lines (SW480, SW620, PC3, K-562)	IC ₅₀ ≤ 10 µM	[2]
1-(3-chlorophenyl)-3-cyclohexylthiourea	Acetylcholinesterase (AChE) Inhibition	IC ₅₀ = 50 µg/mL	[8]
1-(3-chlorophenyl)-3-cyclohexylthiourea	Butyrylcholinesterase (BChE) Inhibition	IC ₅₀ = 60 µg/mL	[8]

Note: The data presented are for related thiourea compounds and not for **1-Cyclohexyl-2-thiourea** itself. This information is provided to illustrate the range of biological activities and potencies observed for this class of compounds.

Conclusion

1-Cyclohexyl-2-thiourea is a compound with a well-defined chemical structure and physicochemical properties. While detailed experimental data on its biological activity and specific mechanisms of action are not extensively documented, the broader family of thiourea

derivatives demonstrates significant potential in various therapeutic areas. The synthetic protocols for related compounds are well-established and can likely be adapted for the efficient production of **1-Cyclohexyl-2-thiourea**. Further research is warranted to fully elucidate the biological profile of this specific compound, which may hold promise for applications in drug discovery and development. The information and protocols provided in this guide serve as a valuable resource for researchers initiating studies on **1-Cyclohexyl-2-thiourea** and its analogues.

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